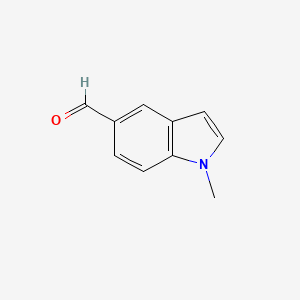

1-methyl-1H-indole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVDZBIBWGQOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428739 | |

| Record name | 1-methyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90923-75-4 | |

| Record name | 1-methyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90923-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 1-methyl-1H-indole-5-carbaldehyde (CAS No. 90923-75-4)

Introduction: The Versatility of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with a multitude of biological targets. Within this important class of heterocycles, 1-methyl-1H-indole-5-carbaldehyde stands out as a strategic and versatile intermediate. Its methylated nitrogen prevents unwanted side reactions and allows for precise downstream functionalization, while the aldehyde group at the 5-position serves as a versatile handle for a wide range of chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its critical role in the development of next-generation therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a research and development setting.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 90923-75-4 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Appearance | Solid |

| Melting Point | 80-85 °C |

| Storage Temperature | 2-8°C |

Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary and reliable routes: N-alkylation of a pre-existing indole-5-carbaldehyde or a direct formylation of 1-methylindole via the Vilsmeier-Haack reaction. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: N-Alkylation of Indole-5-carboxaldehyde

This method is a straightforward and high-yielding approach when indole-5-carboxaldehyde is readily available. The reaction proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

-

Preparation: To a solution of indole-5-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.5 mmol) portion-wise at 0°C under an inert atmosphere.

-

Deprotonation: Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Alkylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with a 10% aqueous solution of citric acid and wash with brine.

-

Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Anhydrous DMF: The use of an anhydrous solvent is critical to prevent the quenching of the highly reactive sodium hydride.

-

Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base, making it ideal for the deprotonation of the indole nitrogen without competing in the subsequent alkylation step.

-

0°C Initial Temperature: The deprotonation of the indole is an exothermic process. Starting at a low temperature helps to control the reaction rate and prevent potential side reactions.

-

Citric Acid Quench: The acidic work-up neutralizes any remaining base and protonates the alkoxide intermediate, facilitating a clean work-up.

Method 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds, including indoles.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile.[5] For N-methylindole, the formylation is regioselective, primarily occurring at the C3 position due to the high electron density at this position. However, under certain conditions, formylation at other positions, including C5, can be achieved, although this often requires blocking the C3 position or careful optimization of reaction conditions.

Caption: Vilsmeier-Haack formylation workflow.

Spectroscopic Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound [2][7]

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, the N-methyl group, and protons of the indole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, the N-methyl carbon, and carbons of the indole ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (159.18 m/z). |

Application in Drug Discovery: A Gateway to Potent Bioactive Molecules

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex molecules with significant biological activity. The aldehyde functionality is readily transformed into a variety of other functional groups, enabling the construction of diverse chemical libraries for drug screening.

Case Study: Synthesis of Novel Phosphodiesterase 5 (PDE5) Inhibitors

Phosphodiesterase 5 (PDE5) is a well-established therapeutic target for erectile dysfunction, and emerging evidence suggests its inhibition may also be beneficial for neurodegenerative diseases like Alzheimer's.[8][9] The indole scaffold has been successfully employed in the design of potent and selective PDE5 inhibitors.[9][10] While some published routes start with a different isomer, the synthetic strategies are directly applicable to derivatives of this compound.

The following workflow illustrates a common synthetic route to access indole-based PDE5 inhibitors, showcasing the pivotal role of the aldehyde intermediate.

Caption: Synthetic pathway to PDE5 inhibitors.

This synthetic approach allows for the introduction of diverse amine functionalities, which can be crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Broader Applications: Kinase Inhibitors and Beyond

The utility of this compound extends beyond PDE5 inhibitors. The indole scaffold is a common feature in a wide range of kinase inhibitors, which are a major class of anticancer drugs.[11][12][13] The aldehyde can be used to introduce various side chains that can interact with the ATP-binding pocket of kinases. Furthermore, indole-5-carboxaldehyde derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents.[14][15][16]

Conclusion: A Key Building Block for Future Therapies

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, well-defined properties, and versatile reactivity make it an invaluable starting point for the discovery and development of novel therapeutics. As our understanding of disease biology deepens, the demand for innovative molecular scaffolds will only increase. The continued exploration of the chemistry of this compound and its derivatives is poised to unlock new avenues for the treatment of a wide range of human diseases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2025). ACS Medicinal Chemistry Letters, 16(6), 1058-1065. Available from: [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available from: [Link]

-

Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors. (n.d.). Trans Tech Publications Ltd. Available from: [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Available from: [Link]

-

PubChem. (n.d.). Patents for this compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available from: [Link]

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. Available from: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2022). Journal of Medicinal Chemistry, 65(2), 1047-1131. Available from: [Link]

- WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof. (n.d.). Google Patents.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2017). Organic & Biomolecular Chemistry, 16(2), 336. Available from: [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Available from: [Link]

-

The vilsmeier-haack formylation of 1,2,3-trimethylindole. (1981). Journal of Heterocyclic Chemistry, 18, 1275. Available from: [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). Available from: [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(53), 33575-33595. Available from: [Link]

-

Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. (n.d.). Semantic Scholar. Retrieved from: [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Retrieved from: [Link]

-

The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Analogues. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). PubMed. Retrieved from: [Link]

- WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (n.d.). Google Patents.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from: [Link]

-

Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Available from: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. growingscience.com [growingscience.com]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of 1-methyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 1-methyl-1H-indole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its fundamental physicochemical characteristics, established protocols for their experimental determination, and interpretation of relevant spectral data. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this molecule.

Core Molecular and Physical Attributes

This compound is a solid at room temperature, with a molecular structure that confers specific and measurable physical properties.[1] A summary of these core attributes is presented in Table 1.

| Property | Value | Source |

| CAS Number | 90923-75-4 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.18 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point (Predicted) | 318.7 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.1 g/cm³ | [4] |

Structural and Spectroscopic Characterization

The structural elucidation of this compound is fundamental to understanding its reactivity and interactions. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures, such as 5-iodo-1-methyl-1H-indole-3-carbaldehyde.[5]

Expected ¹H NMR Spectral Characteristics:

-

Aldehydic Proton: A singlet peak is anticipated in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: The protons on the indole ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the methyl and carbaldehyde groups.

-

N-Methyl Protons: A singlet peak corresponding to the three protons of the methyl group attached to the nitrogen atom is expected in the upfield region, likely between δ 3.5 and 4.0 ppm.

Expected ¹³C NMR Spectral Characteristics:

-

Carbonyl Carbon: A resonance for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.

-

Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-150 ppm).

-

N-Methyl Carbon: The carbon of the N-methyl group will resonate in the upfield region of the spectrum.

A standardized workflow for acquiring and processing NMR data is depicted in the following diagram:

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 159.[2]

Expected Fragmentation Pattern:

The fragmentation of the molecular ion in an electron ionization (EI) mass spectrometer is expected to involve the loss of the formyl radical (-CHO), resulting in a significant peak at m/z 130.[2] Further fragmentation of the indole ring may also be observed.

The general process for obtaining a mass spectrum is outlined below:

Sources

An In-depth Technical Guide to 1-methyl-1H-indole-5-carbaldehyde

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design.[2] Within this vast chemical family, indole aldehydes serve as exceptionally versatile synthetic intermediates.[3][4] Their carbonyl functionality provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.[4]

This guide focuses on a specific, yet important, derivative: 1-methyl-1H-indole-5-carbaldehyde . The methylation at the N-1 position fundamentally alters the electronic and physical properties compared to its parent, indole-5-carboxaldehyde, by removing the hydrogen-bond donating capability of the indole nitrogen. This modification is a common strategy in drug development to modulate properties such as solubility, metabolic stability, and receptor binding affinity. This document provides an in-depth examination of its chemical structure, validated synthesis protocols, spectroscopic signature, and functional applications for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound characterized by the fusion of a benzene ring and a methyl-substituted pyrrole ring, with an aldehyde group attached at the C-5 position of the bicyclic system.

| Property | Value | Source |

| CAS Number | 90923-75-4 | [5][6][7][8] |

| Molecular Formula | C₁₀H₉NO | [5][6][8] |

| Molecular Weight | 159.18 g/mol | [5][6][8] |

| Appearance | Solid | [6] |

| Melting Point | 80-85 °C | [6] |

| Storage Temperature | 2-8°C | [6] |

| SMILES String | CN1C=CC2=C1C=CC(=C2)C=O | [6][8] |

| InChI Key | XIVDZBIBWGQOTI-UHFFFAOYSA-N | [6][8] |

Synthesis Pathway: N-Methylation of Indole-5-carboxaldehyde

The most direct and efficient synthesis of this compound involves the N-alkylation of the readily available precursor, indole-5-carboxaldehyde. This reaction leverages the moderate acidity of the indole N-H proton.

Causality of Experimental Design

The chosen protocol relies on a strong base, sodium hydride (NaH), to deprotonate the indole nitrogen. NaH is an ideal choice because it is a non-nucleophilic base, preventing unwanted side reactions with the aldehyde group. The reaction is irreversible as the byproduct is hydrogen gas, which drives the reaction to completion. Anhydrous N,N-dimethylformamide (DMF) is used as the solvent due to its polar aprotic nature, which effectively solvates the resulting sodium salt of the indole, and its high boiling point, which allows for a broad range of reaction temperatures. Methyl iodide serves as the electrophilic source of the methyl group. The reaction is initially cooled to control the exothermic reaction of NaH with the substrate and then allowed to warm to ensure the reaction proceeds to completion.

Detailed Step-by-Step Protocol

This protocol is adapted from a general procedure for the N-alkylation of indole derivatives.[9]

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole-5-carboxaldehyde (1.0 mmol, 1.0 equiv).

-

Dissolution : Dissolve the starting material in anhydrous DMF (10 mL) under a nitrogen atmosphere.

-

Deprotonation : Cool the solution to 0°C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) portion-wise over 10 minutes.

-

Stirring : Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt may be observed as a change in color or consistency.

-

Alkylation : Add methyl iodide (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture at 0°C.

-

Reaction Completion : Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

-

Quenching : Carefully quench the reaction by slowly adding a 10% aqueous solution of citric acid until the evolution of gas ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing : Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 4:1 v/v) to yield the pure this compound.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. The following data are representative and provide a definitive "fingerprint" of the molecule.

| Technique | Data Interpretation |

| ¹H NMR | The spectrum will show a characteristic singlet for the N-CH₃ protons around 3.8-3.9 ppm. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically around 9.9-10.0 ppm. The protons on the aromatic ring will appear in the 7.0-8.5 ppm region, with coupling patterns confirming the substitution pattern. The absence of a broad singlet for an N-H proton (typically >10 ppm in indole) confirms successful methylation. |

| ¹³C NMR | The aldehyde carbon will be highly deshielded, appearing around 190-192 ppm. The N-CH₃ carbon will be visible around 33-34 ppm. The remaining signals will correspond to the eight sp²-hybridized carbons of the indole ring system.[10] |

| IR Spectroscopy | A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. The spectrum will also show C-H stretching frequencies for the aromatic and methyl groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 159, corresponding to the molecular weight of the compound. |

Structure-Spectra Correlation Diagram

Caption: Correlation of key structural features with spectroscopic data.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its aldehyde group and the electron-rich indole core.

-

Aldehyde Transformations : The aldehyde is a versatile functional group that can undergo a wide array of reactions, including:

-

Oxidation to the corresponding carboxylic acid (1-methyl-1H-indole-5-carboxylic acid).

-

Reduction to the alcohol (1-methyl-1H-indol-5-yl)methanol.

-

Reductive amination to form various secondary and tertiary amines.

-

Condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds, extending the conjugated system.

-

-

Indole Ring Reactivity : While the indole ring is generally deactivated towards electrophilic substitution compared to indole itself (due to the electron-withdrawing aldehyde), reactions at other positions are possible under specific conditions.

This reactivity profile makes this compound a valuable building block. Its parent, indole-5-carboxaldehyde, is used in the synthesis of kinase inhibitors, agents for neurological disorders, and fluorescent probes for biological imaging.[3][11] The N-methylated derivative serves as a crucial intermediate for creating analogues with modified pharmacokinetic profiles, a key step in structure-activity relationship (SAR) studies.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classification : The compound is classified as a warning-level hazard.[6][8]

-

Handling Recommendations :

-

Storage : Store in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container.[6][13]

Conclusion

This compound is a structurally important indole derivative with significant potential as a synthetic intermediate. Its preparation is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The presence of both a reactive aldehyde group and a methylated indole core provides chemists with a versatile platform for synthesizing a diverse range of complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage the power of the indole scaffold in their scientific endeavors.

References

-

This compound, 97%. Labware E-shop. [Link]

-

This compound | C10H9NO | CID 7537534 - PubChem. National Center for Biotechnology Information. [Link]

-

1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem. National Center for Biotechnology Information. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]

-

Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. Name-Reaction.com. [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. [Link]

-

1-Methylindoline-5-carboxaldehyde. MySkinRecipes. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. J&K Scientific. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Un-CROP. [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). Human Metabolome Database. [Link]

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. ResearchGate. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC. National Center for Biotechnology Information. [Link]

-

Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem. National Center for Biotechnology Information. [Link]

-

1H-Indole, 5-methyl- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. ResearchGate. [Link]

-

N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. MDPI. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 1-Methyl-1H-indole-5-carboxaldehyde 97 90923-75-4 [sigmaaldrich.com]

- 7. Hit2Lead | this compound | CAS# 90923-75-4 | MFCD08271908 | BB-4027626 [hit2lead.com]

- 8. This compound | C10H9NO | CID 7537534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 1-Methylindoline-5-carboxaldehyde [myskinrecipes.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

1-methyl-1H-indole-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-Methyl-1H-indole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development. As a derivative of indole, a ubiquitous scaffold in numerous biologically active compounds and natural products, this molecule serves as a crucial intermediate for the synthesis of more complex molecular architectures. The strategic placement of the N-methyl group and the C5-aldehyde functionality provides a versatile platform for structural modification, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide offers a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, insights into its reactivity, and its applications as a precursor for therapeutic agents.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. This data is essential for its proper handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| CAS Number | 90923-75-4 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 80-85 °C | [2] |

| IUPAC Name | 1-methylindole-5-carbaldehyde | [1] |

| InChI Key | XIVDZBIBWGQOTI-UHFFFAOYSA-N | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis Protocol: N-Methylation of Indole-5-carboxaldehyde

The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, indole-5-carboxaldehyde. This reaction is a classic example of nucleophilic substitution, where the indole nitrogen acts as a nucleophile.

Expertise & Rationale

The choice of reagents and conditions is critical for achieving a high yield and purity.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indole nitrogen (pKa ≈ 17), forming the highly nucleophilic indolide anion. NaH is ideal as its byproduct, hydrogen gas, is non-reactive and easily removed from the reaction mixture.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the indole substrate and the sodium salt intermediate. It does not interfere with the strong base and effectively solvates the cation, enhancing the nucleophilicity of the indolide anion.

-

Temperature Control: The initial deprotonation step is performed at 0°C to manage the exothermic reaction between NaH and the substrate, preventing potential side reactions. The subsequent alkylation is allowed to proceed at room temperature for a sufficient duration to ensure complete reaction.

Step-by-Step Methodology

The following protocol is adapted from established procedures for the N-alkylation of indoles.[4]

-

Preparation: Dissolve indole-5-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon) with magnetic stirring.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise.

-

Anion Formation: Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should be observed as the indolide anion is formed.

-

Methylation: Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours.

-

Quenching: Carefully quench the reaction by adding a 10% aqueous solution of citric acid.

-

Extraction: Transfer the mixture to a separatory funnel and wash with brine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Key reactions of the aldehyde group.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

The compound should be stored in a tightly sealed container in a cool, dry place at 2-8°C, away from oxidizing agents. [2]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis, versatile reactivity, and strategic structural features make it an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in creating novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Chem-Impex. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-methyl-1H-indole-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-methyl-1H-indole-5-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis strategies with a focus on mechanistic rationale, detailed characterization protocols, and its utility as a precursor to complex bioactive molecules.

Compound Identification and Physicochemical Properties

The IUPAC name for the title compound is This compound . It is also commonly referred to as 1-methylindole-5-carboxaldehyde. This molecule is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in numerous natural products and pharmaceuticals. The presence of a methyl group at the N1 position and a formyl (aldehyde) group at the C5 position of the indole ring dictates its reactivity and utility as a synthetic intermediate.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 90923-75-4 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 80-85 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: N-methylation of a pre-existing indole-5-carbaldehyde scaffold or formylation of 1-methylindole. The former is generally preferred for its regioselectivity.

Synthesis via N-methylation of Indole-5-carboxaldehyde

This is a direct and high-yielding method that leverages the acidity of the indole N-H proton. The reaction proceeds in two main stages: deprotonation of the indole nitrogen followed by nucleophilic attack on a methylating agent.

Reaction Scheme:

Caption: N-methylation of Indole-5-carboxaldehyde.

Detailed Experimental Protocol: [2]

-

Step 1: Deprotonation. To a solution of indole-5-carboxaldehyde (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, sodium hydride (NaH, 1.5 mmol) is added portion-wise. The reaction mixture is stirred at this temperature for 30 minutes.

-

Expert Insight: The use of a strong, non-nucleophilic base like NaH is crucial for the complete deprotonation of the indole nitrogen, forming the corresponding sodium salt. DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the indole substrate and the resulting anion. Conducting the reaction at 0 °C helps to control the exothermicity of the deprotonation step.

-

-

Step 2: Methylation. Methyl iodide (CH₃I, 1.5 mmol) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Expert Insight: Methyl iodide is a highly effective methylating agent. The indolide anion, being a soft nucleophile, readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction. The reaction is typically allowed to proceed overnight to ensure complete conversion.

-

-

Step 3: Work-up and Purification. The reaction is quenched by the addition of a 10% aqueous solution of citric acid and then washed with brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to afford the pure this compound.[2]

Synthesis via Vilsmeier-Haack Formylation of 1-Methylindole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] While this reaction on indole itself typically yields indole-3-carbaldehyde due to the high electron density at the C3 position, the formylation of 1-methylindole can also be directed to other positions, although the C3 position remains the most reactive. For the synthesis of the 5-carbaldehyde isomer, this is not the preferred route due to the formation of multiple isomers and the strong directing effect of the pyrrole ring towards the C3 position. However, understanding this reaction is crucial for any chemist working with indoles.

The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[1] This electrophile then attacks the electron-rich indole ring.

Reaction Mechanism Overview:

Caption: Vilsmeier-Haack formylation of 1-methylindole.

General Experimental Considerations: [4]

-

The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to DMF at low temperatures (e.g., 0 °C).

-

1-methylindole is then added to the pre-formed reagent, and the reaction is stirred, often at room temperature or with gentle heating.

-

The reaction is quenched with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to hydrolyze the intermediate iminium salt to the final aldehyde.

-

Purification is typically achieved through extraction and column chromatography.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

Aldehydic proton (-CHO): A singlet around δ 10.0 ppm.

-

Aromatic protons: A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The proton at the C4 position is expected to be a singlet or a narrow doublet around δ 8.3 ppm, while the protons at C6 and C7 will show characteristic coupling patterns. The protons on the pyrrole ring (C2 and C3) will appear as doublets around δ 7.0-7.5 ppm.

-

N-methyl protons (-NCH₃): A sharp singlet around δ 3.9 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

-

Aldehydic carbon (C=O): A signal in the downfield region, typically around δ 184-185 ppm.[5]

-

Aromatic and Heteroaromatic carbons: Multiple signals in the range of δ 109-138 ppm.

-

N-methyl carbon (-NCH₃): A signal around δ 33-34 ppm.[5]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and modifications at the C5 position can significantly influence the biological activity of the resulting compounds.

Indole-5-carboxaldehyde and its derivatives are utilized in the synthesis of compounds with a wide range of biological activities, including:

-

Anti-inflammatory and Anti-proliferative Agents: They serve as precursors for curcumin derivatives and Aurora kinase inhibitors.

-

Antimicrobial and Antifungal Agents: The indole nucleus is a key component in many antimicrobial and antifungal compounds.[6]

-

Central Nervous System (CNS) Agents: Its structural similarity to neurotransmitters makes it a valuable starting material for the development of kinase inhibitors and other CNS-active agents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the aldehyde functional group and the inherent biological relevance of the indole scaffold, makes it an important intermediate for the development of novel therapeutic agents. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- Ostacolo, C., Di Sarno, V., Lauro, G., Pepe, G., Musella, S., Ciaglia, T., Vestuto, V., Autore, G., Bifulco, G., Marzocco, S., Campiglia, P., Gomez-Monterrey, I. M., & Bertamino, A. (2019). General method for the synthesis of 1-alkyl-1H-indole-5-carbaldehyde and 1-alkyl-1H-indole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 167, 61–75.

- Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981). The Vilsmeier-Haack Formylation of 1,2,3-Trirnethylindole. Journal of Heterocyclic Chemistry, 18(6), 1275-1277.

- Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.).

- Indole-5-carboxaldehyde. (n.d.). Chem-Impex.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 1-methyl-1H-indole-3-carbaldehyde.

- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.

- 1-Methyl-1H-indole-5-carboxaldehyde 97%. (n.d.). Sigma-Aldrich.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. (2024). PubMed Central.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

Sources

A Technical Guide to 1-methyl-1H-indole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a "privileged structure," a framework that repeatedly appears in biologically active compounds.[1] Its unique aromatic and electronic properties make it a versatile building block for designing molecules that can interact with a wide array of biological targets. Within this important class of heterocycles, 1-methyl-1H-indole-5-carbaldehyde represents a key synthetic intermediate. The presence of a reactive aldehyde group at the 5-position, combined with the N-methylation that protects the indole nitrogen from undesired reactions, makes this compound a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Identification

Precise identification of chemical compounds is paramount for reproducibility in research and development. This compound is known by several synonyms, and its unique CAS Registry Number ensures unambiguous identification in databases and publications.

| Identifier | Value | Source |

| IUPAC Name | 1-methylindole-5-carbaldehyde | PubChem[2] |

| CAS Registry Number | 90923-75-4 | Sigma-Aldrich, Santa Cruz Biotechnology[3] |

| Molecular Formula | C₁₀H₉NO | PubChem[2], Sigma-Aldrich |

| Synonyms | 1-Methyl-1H-indole-5-carboxaldehyde, 1-Methylindole-5-carbaldehyde, 5-Formyl-1-methyl-1H-indole | PubChem[2], Sigma-Aldrich |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | PubChem[2], Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 80-85 °C | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Synthesis of this compound: An Environmentally Conscious Approach

The N-methylation of indoles is a fundamental transformation in organic synthesis. Traditionally, this has been achieved using hazardous reagents such as methyl iodide or dimethyl sulfate. However, a more environmentally benign and safer method utilizes dimethyl carbonate (DMC) as the methylating agent. This approach is not only less toxic but is also suitable for large-scale production.

Experimental Protocol: N-methylation of Indole-5-carboxaldehyde using Dimethyl Carbonate

This protocol is adapted from established methods for the N-methylation of indoles.

Materials:

-

Indole-5-carboxaldehyde

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

tert-Butyl methyl ether (TBME)

-

Water (H₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole-5-carboxaldehyde, potassium carbonate, and N,N-dimethylformamide (DMF).

-

Addition of Methylating Agent: To the stirred mixture, add dimethyl carbonate.

-

Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add ice-cold water to the flask.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether (TBME).

-

Washing: Wash the organic layer with water multiple times to remove residual DMF and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The indole nucleus is a cornerstone in the design of kinase inhibitors, a major class of anti-cancer drugs.[4][5] The aldehyde functionality at the 5-position of this compound serves as a versatile chemical handle for further molecular elaboration. This allows for the introduction of various pharmacophores and functional groups through reactions such as condensation, reductive amination, and Wittig reactions, leading to the generation of diverse chemical libraries for biological screening.

While specific drugs directly synthesized from this compound are not prominently highlighted in publicly available literature, its structural motif is integral to many developmental compounds. The N-methyl group is a common feature in many bioactive indoles, often enhancing metabolic stability and modulating binding affinity to target proteins. For instance, substituted indole-2-carbaldehydes have been utilized in the synthesis of γ-carbolines, which exhibit anticancer activities.[6] Furthermore, the broader class of indole-5-carboxaldehydes are employed as reactants in the preparation of compounds with anti-proliferative and anti-inflammatory properties.[7]

The strategic placement of the aldehyde group allows for the construction of complex heterocyclic systems and the introduction of side chains designed to interact with specific residues in the active sites of enzymes, such as kinases.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Seek medical attention if you feel unwell.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward and environmentally conscious synthesis, coupled with the reactive aldehyde functionality on the privileged indole scaffold, provides a reliable starting point for the creation of novel and complex molecules with therapeutic potential. As the quest for new and more effective drugs continues, the strategic use of such well-defined synthetic intermediates will remain a critical component of the drug discovery process.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

-

PMC. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. [Link]

-

Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]

-

Chem-Impex. 1-Ethyl-1H-indole-5-carbaldehyde. [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 27421-51-8: 1-methyl-1H-indole-2-carbaldehyde [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 5. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H9NO | CID 7537534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 1-methyl-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectral data for the synthetically crucial molecule, 1-methyl-1H-indole-5-carbaldehyde. Designed for researchers and professionals in drug development and organic synthesis, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the structural information derived from each analytical technique, supported by detailed experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. This compound serves as a key building block in the synthesis of a variety of biologically active compounds. Its aldehyde functionality at the 5-position provides a versatile handle for further chemical transformations, while the methylation at the indole nitrogen prevents unwanted side reactions and modulates the electronic properties of the ring system.

Accurate and thorough characterization of this intermediate is the bedrock of reliable and reproducible synthetic chemistry. This guide provides a detailed exposition of its spectral signature, empowering researchers to confidently identify and utilize this compound in their synthetic endeavors.

Structural Elucidation via Spectroscopic Methods: A Multi-faceted Approach

The definitive identification of an organic molecule relies on the synergistic interpretation of data from various spectroscopic techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive chemical portrait.

Caption: Workflow of structural elucidation using complementary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectral Data

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.95 | s | - | 1H | H-C=O |

| 8.15 | s | - | 1H | H-4 |

| 7.75 | d | 8.8 | 1H | H-6 |

| 7.50 | d | 8.8 | 1H | H-7 |

| 7.20 | d | 3.2 | 1H | H-2 |

| 6.60 | d | 3.2 | 1H | H-3 |

| 3.85 | s | - | 3H | N-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

-

Aldehyde Proton (9.95 ppm): The downfield singlet is characteristic of an aldehyde proton, deshielded by the electronegative oxygen atom.

-

Aromatic Protons (8.15 - 7.50 ppm): The signals in this region correspond to the protons on the benzene ring of the indole nucleus. The singlet at 8.15 ppm is assigned to the H-4 proton, which is deshielded by the adjacent aldehyde group. The doublets at 7.75 and 7.50 ppm are assigned to H-6 and H-7, respectively, showing ortho-coupling.

-

Indole Ring Protons (7.20 and 6.60 ppm): The doublets at 7.20 and 6.60 ppm are characteristic of the H-2 and H-3 protons of the indole ring, respectively, with a typical small coupling constant.

-

N-Methyl Protons (3.85 ppm): The singlet integrating to three protons is indicative of the methyl group attached to the nitrogen atom.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 192.0 | C=O |

| 139.5 | C-7a |

| 132.0 | C-2 |

| 131.0 | C-5 |

| 126.0 | C-3a |

| 125.5 | C-4 |

| 121.0 | C-6 |

| 110.0 | C-7 |

| 102.0 | C-3 |

| 33.0 | N-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Interpretation:

-

Carbonyl Carbon (192.0 ppm): The most downfield signal corresponds to the carbonyl carbon of the aldehyde group.

-

Aromatic and Indole Carbons (139.5 - 102.0 ppm): These signals represent the carbon atoms of the bicyclic indole system. The specific assignments are based on established chemical shift data for substituted indoles.

-

N-Methyl Carbon (33.0 ppm): The upfield signal is assigned to the carbon of the N-methyl group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

-

For referencing, the residual solvent peak of CDCl₃ at 7.26 ppm can be used.[1]

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2820, 2720 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (conjugated aldehyde) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1350 | Medium | C-N stretch |

| 880 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation:

-

Aldehyde C-H Stretch (2820, 2720 cm⁻¹): The presence of two medium intensity bands in this region is a hallmark of an aldehyde C-H bond.[3]

-

Carbonyl C=O Stretch (1685 cm⁻¹): The strong absorption at this wavenumber is characteristic of a carbonyl group. The frequency is slightly lower than that of a saturated aldehyde due to conjugation with the aromatic ring.[3]

-

Aromatic C=C Stretch (1600, 1480 cm⁻¹): These absorptions are typical for the carbon-carbon double bond stretching vibrations within the aromatic indole ring system.

-

C-N Stretch (1350 cm⁻¹): This band is indicative of the carbon-nitrogen bond stretching in the indole ring.

-

Aromatic C-H Bend (880 cm⁻¹): The strong band in this region suggests the substitution pattern on the benzene ring.

Experimental Protocol for FT-IR Data Acquisition (ATR Method)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the background spectrum.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 158 | 95 | [M-H]⁺ |

| 130 | 50 | [M-CHO]⁺ |

Ionization Method: Electron Ionization (EI)

Interpretation:

-

Molecular Ion Peak ([M]⁺, m/z 159): This peak corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 159 g/mol .

-

[M-H]⁺ Peak (m/z 158): A prominent peak at one mass unit less than the molecular ion is characteristic of aldehydes, arising from the loss of the aldehydic hydrogen.[4]

-

[M-CHO]⁺ Peak (m/z 130): This fragment results from the cleavage of the formyl group (-CHO) from the molecular ion, a common fragmentation pathway for aromatic aldehydes.[4]

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Set the appropriate GC oven temperature program to ensure good separation.

-

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated from the solvent and any impurities in the GC column before entering the mass spectrometer for ionization and analysis.

-

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust and reliable basis for its identification and characterization. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into fragmentation patterns. By following the detailed experimental protocols, researchers can confidently acquire and interpret high-quality spectral data, ensuring the integrity of their synthetic work and advancing their drug discovery and development programs.

References

-

UCL Department of Chemistry. (n.d.). Sample Preparation. University College London. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-methyl-1H-indole-5-carbaldehyde

Executive Summary: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-1H-indole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document details the structural rationale for proton chemical shifts and coupling constants. It offers field-proven, step-by-step protocols for high-fidelity data acquisition and processing, ensuring reproducible and accurate spectral interpretation. By integrating theoretical principles with practical application, this guide serves as an authoritative resource for the structural elucidation of substituted indoles.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic medications.[1] The specific derivative, this compound (C₁₀H₉NO), serves as a versatile intermediate for synthesizing a wide range of biologically active compounds.[2][3] Its aldehyde functional group at the C5 position and the methyl group at the N1 position introduce specific electronic and steric features that are crucial for molecular interactions but also create a distinct and interpretable signature in its ¹H NMR spectrum.

Accurate structural confirmation is the bedrock of chemical research and development. ¹H NMR spectroscopy is the most powerful and commonly used tool for the unambiguous structural elucidation of organic molecules. This guide explains the causality behind the observed spectral features of this compound, providing the foundational knowledge required for quality control, reaction monitoring, and the characterization of more complex derivatives.

Fundamentals: Interpreting the ¹H NMR Spectrum of the Indole Scaffold

The ¹H NMR spectrum of an indole is governed by the aromaticity of the bicyclic system and the influence of the nitrogen heteroatom. The protons on the benzene portion of the ring (H-4, H-5, H-6, H-7) typically resonate in the aromatic region (~7.0-8.0 ppm), while the protons on the pyrrole ring (H-2, H-3) have distinct chemical shifts influenced by the nitrogen lone pair.[4][5]

Two key substitutions in the target molecule significantly perturb this basic pattern:

-

N1-Methyl Group: The methyl group (N-CH₃) replaces the acidic N-H proton. This substitution simplifies the spectrum by removing a broad, exchangeable signal and introduces a sharp singlet, typically around 3.6-3.9 ppm.[6][7] The methyl group is electron-donating, slightly increasing the electron density of the ring system.

-

C5-Carbaldehyde Group: The aldehyde group (-CHO) is a powerful electron-withdrawing group. Its introduction has two major consequences:

-

Deshielding of Ring Protons: It strongly deshields nearby protons, particularly the ortho protons (H-4 and H-6), shifting them significantly downfield.[8]

-

Aldehydic Proton Signal: It introduces a highly characteristic singlet for the aldehyde proton itself in the far downfield region of the spectrum, typically between 9.5 and 10.5 ppm.[9][10] This is due to the magnetic anisotropy of the carbonyl group and the direct attachment to the sp²-hybridized carbonyl carbon.[11]

-

Detailed Spectral Analysis of this compound

The analysis of the ¹H NMR spectrum involves assigning each signal to a specific proton based on its chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J). The structure and proton numbering are shown below.

Caption: Structure of this compound with proton labels.

The predicted ¹H NMR data are summarized in the table below. These predictions are based on established substituent effects on the indole ring system.[12][13]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| CHO | 9.9 - 10.1 | Singlet (s) | N/A | Characteristic region for aromatic aldehyde protons; highly deshielded by the carbonyl group.[9][10] |

| H-4 | 8.1 - 8.3 | Singlet (s) or narrow doublet (d) | ~1.5 Hz | Strongly deshielded by the ortho-aldehyde group's anisotropic and electron-withdrawing effects. Shows meta-coupling to H-6. |

| H-6 | 7.7 - 7.9 | Doublet of doublets (dd) | ~8.5 Hz, ~1.5 Hz | Deshielded by the ortho-aldehyde group. Shows ortho-coupling to H-7 and meta-coupling to H-4. |

| H-2 | 7.5 - 7.7 | Doublet (d) | ~3.0 Hz | Located alpha to the nitrogen on the pyrrole ring. Shows coupling to H-3. The exact position can vary with substitution.[14] |

| H-7 | 7.4 - 7.5 | Doublet (d) | ~8.5 Hz | Least affected by the C5-aldehyde. Shows typical ortho-coupling to H-6. |

| H-3 | 6.5 - 6.7 | Doublet (d) | ~3.0 Hz | Located beta to the nitrogen. Typically the most upfield of the indole ring protons.[6] Shows coupling to H-2. |

| N-CH₃ | 3.8 - 3.9 | Singlet (s) | N/A | Typical chemical shift for an N-methyl group on an indole ring.[6] |

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable spectrum. This self-validating system minimizes artifacts and ensures data integrity.

4.1 Sample Preparation

The objective is to create a homogeneous, particle-free solution of appropriate concentration.[15]

-

Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[16]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ ~7.26 ppm).[17] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[17] Gently swirl or vortex to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

-

Internal Standard (Optional but Recommended): Most high-quality deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If not present, the residual solvent peak can be used as a secondary reference.[16]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

4.2 NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's depth gauge. Insert the sample into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[17] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: Select a standard 1D proton experiment (e.g., 'zg30').

-

Number of Scans (NS): A value of 8 or 16 is typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is adequate for routine ¹H NMR.

-

Acquisition Time (AQ): Set to 3-4 seconds for good resolution.

-

Spectral Width (SW): A range of at least 12-15 ppm is recommended to ensure all signals, including the downfield aldehyde proton, are captured.

-

-

Receiver Gain (RG): Run a quick prescan to allow the instrument to automatically set the receiver gain to an optimal, non-saturating level.

-

Acquisition: Start the experiment.

Data Processing and Interpretation Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final frequency-domain spectrum.[18][19]

Caption: Standard workflow for processing 1D ¹H NMR data.

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain. Applying a window function (apodization, e.g., exponential multiplication) before the transform can improve the signal-to-noise ratio at the cost of slight line broadening.

-

Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetric, absorptive lineshape.[20]

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[20]

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[21]

-